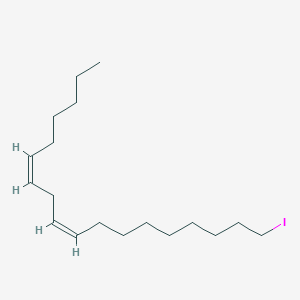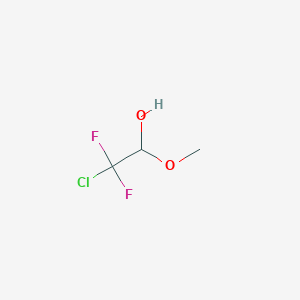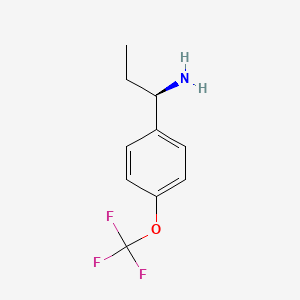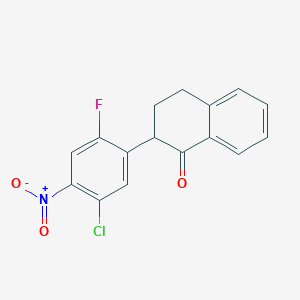
Linoleyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleyl iodide is an organic compound derived from linoleic acid, a polyunsaturated omega-6 fatty acid It is characterized by the presence of an iodine atom attached to the linoleyl group, which is derived from linoleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleyl iodide can be synthesized through the iodination of linoleic acid or its derivatives. One common method involves the reaction of linoleic acid with iodine in the presence of a catalyst. The reaction typically takes place under mild conditions, with the iodine being added slowly to a solution of linoleic acid in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Linoleyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: this compound can be oxidized to form various oxygenated products, such as epoxides and hydroxylated compounds.
Reduction Reactions: The iodine atom can be reduced to form linoleyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are commonly used. These reactions may require specific conditions such as low temperatures and controlled addition of the oxidizing agent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Various linoleyl derivatives with different functional groups, such as linoleyl amines, linoleyl thiols, and linoleyl alcohols.
Oxidation Reactions: Epoxides, hydroxylated linoleyl compounds, and other oxygenated derivatives.
Reduction Reactions: Linoleyl derivatives with reduced functional groups, such as alkanes and alkenes.
Scientific Research Applications
Linoleyl iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various linoleyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of linoleyl iodide involves its interaction with various molecular targets and pathways. The iodine atom in this compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the linoleyl group can interact with lipid membranes and proteins, potentially affecting their structure and function.
Comparison with Similar Compounds
Linoleyl iodide can be compared with other similar compounds, such as:
Linoleic Acid: The parent compound from which this compound is derived. Linoleic acid is a polyunsaturated fatty acid with two double bonds.
Linoleyl Chloride: A similar compound where the iodine atom is replaced by a chlorine atom. Linoleyl chloride has different reactivity and applications compared to this compound.
Linoleyl Bromide: Another similar compound with a bromine atom instead of iodine. Linoleyl bromide has distinct chemical properties and uses.
Properties
Molecular Formula |
C18H33I |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(6Z,9Z)-18-iodooctadeca-6,9-diene |
InChI |
InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
InChI Key |
WVENUEGAHHYRMA-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCI |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)

![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)




![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)

